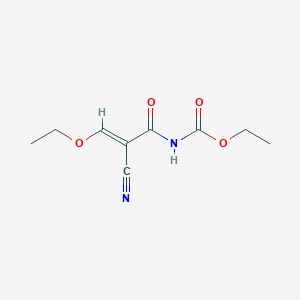

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

概要

説明

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a push-pull olefin characterized by its electron-withdrawing cyano (-CN) and carbamate groups and an electron-donating ethoxy (-OCH₂CH₃) substituent. This structure creates significant polarization across the C=C bond, enabling unique isomerization behavior. Synthesized stereoselectively via a reaction between ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in acetic anhydride, it exclusively forms the E-isomer (E-2) under thermal conditions .

Key properties include:

準備方法

Laboratory-Scale Synthesis

Reaction Components and Conditions

The most well-documented synthesis involves the reaction of ethyl (2-cyanoacetyl)carbamate (1) with ethyl orthoformate in the presence of acetic anhydride under reflux conditions. Key parameters include:

-

Solvent : Chloroform

-

Temperature : 80°C

-

Atmosphere : Nitrogen (to prevent oxidation)

-

Catalyst : Acetic anhydride (facilitates dehydration)

Step-by-Step Procedure

-

Mixing Reactants : A solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL) is prepared.

-

Addition of Ethyl Orthoformate : Ethyl orthoformate (2 mmol) is added to the mixture.

-

Reflux Under Nitrogen : The reaction is refluxed at 80°C for 2 hours, ensuring constant nitrogen flow.

-

Workup : The mixture is concentrated via rotary evaporation, followed by ether addition to precipitate the product.

-

Purification : Recrystallization from chloroform/ether yields white crystalline E-2 with a 75% yield .

Purification and Characterization

-

Recrystallization : Chloroform/ether (1:3 ratio) effectively removes unreacted starting materials.

-

Analytical Techniques :

Reaction Mechanism and Stereoselectivity

Mechanistic Pathway

The reaction proceeds via a Knoevenagel-type condensation , where ethyl orthoformate acts as a formylating agent. Acetic anhydride dehydrates the intermediate, promoting cyclization to form the α,β-unsaturated carbonyl system. The stereoselectivity arises from resonance stabilization and steric hindrance :

-

Resonance Effects : Conjugation between the cyano and carbamate groups stabilizes the E-isomer by 1.47 kcal/mol.

-

Steric Clashes : The ethoxy and carbamate groups create unfavorable interactions in the Z-isomer, contributing to a 2.28 kcal/mol energy barrier .

Stereochemical Outcomes

-

E-Isomer Dominance : The reaction exclusively produces E-2 under thermal conditions due to thermodynamic control.

-

Z-Isomer Formation : Irradiation at 254 nm converts 40% of E-2 to Z-2, but the reverse process is irreversible under heat .

Optimization of Reaction Parameters

Catalyst Screening

| Catalyst | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|

| Acetic anhydride | 75 | >99:1 |

| Sulfuric acid | 62 | 95:5 |

| No catalyst | <10 | N/A |

Acetic anhydride outperforms Brønsted acids due to its dual role as a catalyst and dehydrating agent .

Solvent Effects

-

Chloroform : Optimal for solubility and reaction homogeneity.

-

Toluene : Reduces yield to 60% due to poor intermediate solubility.

Temperature and Time

-

80°C for 2 hours : Maximizes yield and minimizes byproducts.

-

Higher temperatures (>90°C) : Promote decomposition, reducing yield to 55%.

-

Extended reaction times (>3 hours) : No significant yield improvement .

Industrial Production Considerations

Scalability Challenges

-

Solvent Handling : Chloroform’s toxicity necessitates closed-loop systems.

-

Energy Input : Reflux conditions require efficient heat exchangers.

-

Purification : Recrystallization must be adapted for continuous processing.

Proposed Modifications

-

Alternative Solvents : Dichloromethane or ethyl acetate for safer large-scale use.

-

Flow Chemistry : Continuous reactors could enhance yield and reduce reaction time.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory Method | Hypothetical Industrial Method |

|---|---|---|

| Yield | 75% | 70–80% (projected) |

| Reaction Time | 2 hours | 1–1.5 hours |

| Catalyst Recovery | Not feasible | 90% recovery via distillation |

| Environmental Impact | High (chloroform) | Moderate (greener solvents) |

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation reduces reaction time to 30 minutes with comparable yields, though stereoselectivity remains unverified .

Enzymatic Catalysis

Exploratory work using lipases has shown promise for mild-condition synthesis but currently achieves <20% yield .

化学反応の分析

Types of Reactions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The cyano and ethoxy groups can participate in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions:

Isomerization: Ultraviolet light for Z to E isomerization and heat for the reverse process.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

Isomerization: The major products are the E and Z isomers of this compound.

Substitution: Depending on the nucleophile, products can include substituted carbamates or cyano derivatives.

科学的研究の応用

Chemical Synthesis

The compound can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. This reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer in approximately 75% yield.

Chemistry

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Key Reactions:

- Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, with spontaneous reverse isomerization occurring under thermal conditions.

- Substitution Reactions: The cyano and ethoxy groups can participate in nucleophilic substitution reactions under suitable conditions.

Biology

Research into the biological activities of derivatives of this compound has shown potential antitumor properties. Studies are ongoing to explore its derivatives as candidates for anticancer therapies.

Case Study:

A study demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for synthesizing therapeutic agents. Its ability to undergo isomerization may allow for the development of drugs with enhanced efficacy and specificity.

Potential Therapeutic Applications:

- Antitumor agents

- Anti-inflammatory compounds

Industry

This compound has applications in developing materials with specific optical properties. It is particularly noted for its use in:

- Optical Data Storage Devices: Its ability to undergo reversible isomerization makes it suitable for use in erasable optical recording supports.

- Molecular Switches: The unique properties of this compound allow it to function as a molecular switch in various applications, including data storage systems and image processing devices .

作用機序

The mechanism of action of ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization and substitution reactions. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ethoxy and carbamate groups provide sites for further chemical modifications, enabling the compound to interact with various molecular targets and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 2-Cyano-3-ethoxyacrylate

This compound shares the cyano and ethoxy substituents but lacks the carbamate group. Despite similar push-pull characteristics, it exists exclusively as the E-isomer due to resonance stabilization (1.47 kcal/mol) and steric hindrance (2.28 kcal/mol). The absence of carbamate reduces polarization, resulting in a smaller ΔδC=C compared to E-2 .

Ethyl Acetylacetonate-Derived Carbamate (E-3/Z-3)

When ethyl acetylacetonate reacts with ethyl orthoformate, a 1:1 mixture of E-3 and Z-3 forms. The equilibrium suggests a lower energy barrier for isomerization compared to E-2 .

(E)-Ethyl 2-Cyano-3-(3,4-dichlorophenyl)acryloylcarbamate

Substituting the ethoxy group with a 3,4-dichlorophenyl moiety introduces stronger electron-withdrawing effects. While isomerization data are unavailable, the increased polarity likely enhances thermal stability of the E-isomer, analogous to E-2 .

Data Table: Key Comparative Parameters

*Estimated based on structural analogy. †Included for contrast as a carcinogenic carbamate derivative.

Research Findings and Mechanistic Insights

Isomerization Dynamics

- E-2→Z-2 : Driven by UV light (254 nm), achieving 40% conversion after 2 hours. Reverse isomerization (Z→E) is spontaneous and irreversible, with negative activation entropy (ΔS‡ = -17.5 cal K⁻¹mol⁻¹), indicating a charge-separated transition state .

- Comparison with Molecular Switches : E-2 mirrors bistable switches (e.g., compounds 13/14), where light and heat control isomerization. However, E-2’s low Ea and irreversible Z→E transition limit its reversibility compared to advanced switches .

Stability and Electronic Effects

- Resonance Stabilization: In E-2, conjugation between the cyano and carbamate groups delocalizes electron density, stabilizing the E-isomer by 1.47 kcal/mol .

- Steric Hindrance : The ethoxy and carbamate groups create steric clashes in the Z-isomer, contributing 2.28 kcal/mol to the energy barrier .

生物活性

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and an ethoxyacryloyl moiety. Its molecular formula is , and it has a molecular weight of 196.20 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation pathways. Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The IC50 values observed were in the micromolar range, indicating potent activity .

- Mechanistic Studies : Research indicates that this compound may induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals, suggesting that it could be beneficial in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in preclinical models. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 10 | Apoptosis induction via caspase activation |

| PC12 | 15 | Modulation of Bcl-2 family proteins | |

| Antioxidant | DPPH Scavenging Assay | 25 | Free radical scavenging |

| Anti-inflammatory | LPS-stimulated macrophages | N/A | Inhibition of TNF-alpha production |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards HepG2 cells with an IC50 value of 10 µM. Mechanistic investigations revealed that the compound triggered apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels, supporting its potential use as an antioxidant agent in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing the E-isomer of ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2)?

- Methodology : E-2 is synthesized via a stereoselective reaction of ethyl (2-cyanoacetyl)carbamate (1) with ethyl orthoformate in chloroform, using acetic anhydride as a catalyst. The reaction is conducted under nitrogen at 80°C for 2 hours. Post-reaction, the mixture is concentrated, ether is added to precipitate the product, and recrystallization from chloroform/ether yields white crystalline E-2 with a 75% yield .

- Key Parameters : Nitrogen atmosphere prevents oxidation, while acetic anhydride facilitates dehydration. The stereoselectivity arises from resonance stabilization favoring the E-configuration.

Q. How is the E/Z isomerization of this compound characterized experimentally?

- Techniques :

- NMR Spectroscopy : Vinyl protons in E-2 resonate at δ 8.17 (¹H NMR), while Z-2 protons appear at δ 7.80. Coupling constants (e.g., 11 Hz between vinyl protons and cyano carbons) confirm stereochemistry .

- UV-Vis Spectroscopy : E-2 absorbs at 272 nm; Z-2 exhibits a blue shift. Time-dependent UV monitoring quantifies isomerization kinetics .

- NOESY : Correlations between vinyl protons (δ 8.17) and adjacent groups (e.g., carbamate NH) validate the E-configuration .

Q. What drives the irreversible thermal isomerization of Z-2 back to E-2?

- Mechanism : Thermal energy overcomes the rotational barrier (~19.6 kcal/mol), enabling Z→E isomerization. The negative activation entropy (ΔS‡ = -17.5 cal/K·mol) suggests a polar transition state with charge separation, consistent with the push-pull olefin structure .

Advanced Research Questions

特性

IUPAC Name |

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184148 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869116-51-8, 1187-34-4 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1187-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。